Lipophilicity Differentiation: Furan vs. Phenylalanine Methyl Ester — Computed LogP Comparison
Methyl (2S)-2-amino-3-(furan-2-YL)propanoate exhibits markedly lower computed lipophilicity than its direct phenylalanine analog. The target compound's atomistic XLOGP3 value is 0.3, compared with XLogP3 = 1.1 for L-phenylalanine methyl ester (CAS 2577-90-4), representing a ΔLogP of −0.8 log units . The consensus Log Po/w (average of five prediction methods) for the target compound is 0.52 . This lower lipophilicity is attributable to the oxygen atom in the furan ring replacing a CH group in the phenyl ring, increasing hydrogen-bond acceptor capacity (4 vs. 3 H-bond acceptors) and polar surface area [1]. The difference predicts altered membrane permeability, with the target compound predicted to be non-BBB-permeant (BOILED-Egg model) .
| Evidence Dimension | Computed lipophilicity (XLOGP3 / consensus Log Po/w) |
|---|---|
| Target Compound Data | XLOGP3 = 0.3; Consensus Log Po/w = 0.52 |
| Comparator Or Baseline | L-Phenylalanine methyl ester: XLogP3 = 1.1 |
| Quantified Difference | ΔXLOGP3 = −0.8 log units (target ~2.5× less lipophilic by computed partition) |
| Conditions | Computational prediction; XLOGP3 atomistic method (CCBG, Shanghai Institute of Organic Chemistry); consensus across 5 methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
The 0.8 log unit lower lipophilicity directly impacts compound partitioning in biological assays and must be accounted for when selecting between furan and phenyl scaffolds in medicinal chemistry campaigns—substituting Phe-OMe for furylalanine-OMe will alter logD, solubility, and membrane distribution.
- [1] PubChem Compound Summary: L-Phenylalanine methyl ester (CID 736234), XLogP3 = 1.1, Molecular Formula C₁₀H₁₃NO₂. View Source
